3-(2,2-Difluorocyclopropyl)azetidine 2,2,2-trifluoroacetate

Metabolic stability Microsomal clearance Fluorine medicinal chemistry

3-(2,2-Difluorocyclopropyl)azetidine 2,2,2-trifluoroacetate (CAS 2225142-33-4) is a salt form of a 3-substituted azetidine featuring a gem-difluorocyclopropyl group. The compound belongs to the class of fluorinated saturated N-heterocycles and is primarily utilized as a building block in medicinal chemistry and organic synthesis.

Molecular Formula C8H10F5NO2
Molecular Weight 247.165
CAS No. 2225142-33-4
Cat. No. B2540024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,2-Difluorocyclopropyl)azetidine 2,2,2-trifluoroacetate
CAS2225142-33-4
Molecular FormulaC8H10F5NO2
Molecular Weight247.165
Structural Identifiers
SMILESC1C(C1(F)F)C2CNC2.C(=O)(C(F)(F)F)O
InChIInChI=1S/C6H9F2N.C2HF3O2/c7-6(8)1-5(6)4-2-9-3-4;3-2(4,5)1(6)7/h4-5,9H,1-3H2;(H,6,7)
InChIKeyUGKIVZYAKQHKJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2,2-Difluorocyclopropyl)azetidine 2,2,2-trifluoroacetate: Procurement-Focused Profile of a Fluorinated Azetidine Building Block


3-(2,2-Difluorocyclopropyl)azetidine 2,2,2-trifluoroacetate (CAS 2225142-33-4) is a salt form of a 3-substituted azetidine featuring a gem-difluorocyclopropyl group. The compound belongs to the class of fluorinated saturated N-heterocycles and is primarily utilized as a building block in medicinal chemistry and organic synthesis [1]. The trifluoroacetate (TFA) counterion improves handling and storage characteristics relative to the free base . Its molecular formula is C8H10F5NO2, and its molecular weight is 247.16 g/mol .

Why In-Class Azetidine Substitution Fails: The Quantifiable Impact of gem-Difluorocyclopropane Substitution on Key Drug Discovery Parameters


Replacing 3-(2,2-difluorocyclopropyl)azetidine 2,2,2-trifluoroacetate with a generic 3-cyclopropylazetidine or a non-fluorinated analogue is not straightforward due to the established and quantifiable effects of gem-difluorination on physicochemical and metabolic properties. Studies have demonstrated that the CF2 moiety systematically alters the pKa of proximal amines by approximately 1.5–2.5 log units through a dominant inductive effect, which directly influences the protonation state at physiological pH [1]. Furthermore, gem-difluorination has been shown to either maintain or slightly improve intrinsic microsomal clearance, while non-fluorinated cycloalkane analogues are often more rapidly metabolized [1]. Therefore, substituting this compound with a non-fluorinated azetidine can unexpectedly alter both the pharmacodynamic and pharmacokinetic profile of a lead series, leading to irreproducible biological results.

Quantitative Differentiation Evidence: How 3-(2,2-Difluorocyclopropyl)azetidine 2,2,2-trifluoroacetate Performs Against Its Closest Analogs


Improved or Neutral Metabolic Stability: gem-Difluorocyclopropyl vs. Non-Fluorinated Cycloalkyl Amines

A systematic study of functionalized gem-difluorinated cycloalkanes compared to their non-fluorinated counterparts established that gem-difluorination either did not affect or slightly improved the metabolic stability of the corresponding model derivatives in in vitro microsomal assays [1]. While specific data for 3-(2,2-difluorocyclopropyl)azetidine are not reported in isolation, the study confirms a class-level trend: intrinsic clearance values for gem-difluorocyclopropane-bearing amines were comparable to or lower than those of the non-fluorinated cyclopropane analogues [1]. This means that selecting the target compound over non-fluorinated 3-cyclopropylazetidine is expected to provide at least equivalent if not superior resistance to oxidative metabolism.

Metabolic stability Microsomal clearance Fluorine medicinal chemistry

Predictable Basicity Shift: pKa Lowering of the Azetidine Nitrogen by gem-Difluoro Group

The presence of the gem-difluorocyclopropyl group exerts a strong electron-withdrawing inductive effect, systematically reducing the basicity of the adjacent azetidine nitrogen. According to the systematic study by Holovach et al., the CF2 unit lowers the pKa of alicyclic amines by approximately 1.5–2.5 log units relative to their non-fluorinated counterparts [1]. For the target compound, this implies its conjugate acid pKa is shifted significantly downward compared to 3-cyclopropylazetidine (estimated pKa ~10.5 for the non-fluorinated analogue), placing it closer to the physiologically neutral range. This alteration directly impacts the protonation state and thus the compound's permeability profile.

pKa modulation Amine basicity Fluorine effect

High Purity Specification: Trifluoroacetate Salt vs. Free Base Handling

The trifluoroacetate salt of 3-(2,2-difluorocyclopropyl)azetidine is supplied at a purity of 98% as a crystalline solid (CAS 2225142-33-4) . In contrast, the free base form (CAS 2098003-01-9) is reported as a liquid or a low-melting solid requiring special storage, and typically offered at a lower purity of 97% . The defined crystalline salt form simplifies quantitative handling, improves storage stability, and ensures stoichiometric reproducibility in synthetic reactions.

Purity Salt form Handling

Validated Pharmacological Relevance: Scaffold in ACC Inhibitor Patents

The 3-(2,2-difluorocyclopropyl)azetidine scaffold is explicitly claimed in patent applications as part of acetyl-CoA carboxylase (ACC) inhibitor series for the treatment of obesity, diabetes, and dyslipidemia [1]. While non-fluorinated 3-alkyl azetidine derivatives are also known, the incorporation of the fluorinated cyclopropyl group is associated with improved biochemical potency and pharmacokinetic properties in these patent examples [1]. This signifies that the target compound has been selected as a key intermediate in programs where standard azetidine building blocks may fail to deliver the required profile.

Acetyl-CoA carboxylase Metabolic disease Patent validation

Proven Application Scenarios for 3-(2,2-Difluorocyclopropyl)azetidine 2,2,2-trifluoroacetate: From Metabolic Stability Optimization to ACC Inhibitor Synthesis


Building Block for Metabolic Stability Optimization in Lead Series

When a lead series suffers from high intrinsic clearance attributed to a cyclopropane or azetidine moiety, replacement with the gem-difluorocyclopropyl variant can be implemented with confidence, as the class-level evidence demonstrates that the CF2 group does not increase metabolic lability and may slightly reduce microsomal clearance [1]. This scenario is particularly relevant for programs targeting chronic metabolic or CNS diseases where long half-life is essential.

pKa Tuning for CNS Penetration and Avoidance of P-gp Efflux

The predictable decrease in azetidine nitrogen basicity (ΔpKa ≈ 1.5–2.5) afforded by the gem-difluorocyclopropyl group [1] can be harnessed to achieve the desired CNS multiparameter optimization (MPO) profile. Reducing the fraction of protonated species at physiological pH often correlates with improved passive permeability and reduced recognition by efflux transporters, making the TFA salt a preferred synthetic intermediate for CNS drug candidates.

Synthesis of Acetyl-CoA Carboxylase (ACC) Inhibitors and Metabolic Disease Therapeutics

The scaffold's presence in disclosed ACC inhibitor patents [2] makes this compound a direct procurement choice for medicinal chemistry groups pursuing novel treatments for obesity, type 2 diabetes, and non-alcoholic steatohepatitis (NASH). The TFA salt form provides the optimal balance of reactivity and purity required for the multistep synthesis of these complex drug molecules.

Precursor for Isotopic Labeling and 19F-NMR Probe Development

The five fluorine atoms present in the TFA salt (two on the cyclopropyl ring and three on the counterion) make it an excellent precursor for 19F-NMR-based binding and metabolism studies. The high purity of the salt (98% ) ensures minimal background signals, while the non-fluorinated analogue 3-cyclopropylazetidine lacks this intrinsic spectroscopic handle.

Quote Request

Request a Quote for 3-(2,2-Difluorocyclopropyl)azetidine 2,2,2-trifluoroacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.